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Compound of Interest

Compound Name: Cgp 35949

CAS No.: 111130-13-3

Cat. No.: B1668496 Get Quote

Status: Active Compound Class: Leukotriene D4 (LTD4) Antagonist / Phospholipase Inhibitor

Primary Application: Inflammation Research, Asthma Models, Airway Hyperresponsiveness

⚠️ Section 1: Critical Identity Verification (Read
First)
"I am seeing zero inhibition of IPSPs in my electrophysiology slice recordings."

The "False Friend" Alert
If you are using CGP 35949 expecting to block GABA-B receptors, you have selected the

wrong compound. This is the most common source of "unexpected results" due to the

nomenclature similarity in the Ciba-Geigy (CGP) library.

CGP 35949: Potent LTD4 (Leukotriene) antagonist and phospholipase inhibitor.[1][2]

CGP 35348 / CGP 55845: Selective GABA-B antagonists.[2]

Action: If your target is the GABA-B receptor, immediately cease use of CGP 35949. It acts on

the arachidonic acid pathway, not the GABAergic system. Switch to CGP 55845 (nanomolar

potency) or CGP 35348 (micromolar potency).

Section 2: Solubility & Handling Anomalies
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"The compound precipitated in my buffer," or "Potency seems to fluctuate between batches."

The Salt vs. Free Acid Trap
CGP 35949 is often supplied as a sodium salt or a free acid. Your solvent choice must match

the specific form you possess.

Parameter CGP 35949 (Free Acid) CGP 35949 (Sodium Salt)

Primary Solvent DMSO (up to 100 mM) Water or Saline (up to 50 mM)

Aqueous Solubility
Negligible (Precipitates

immediately)
High

pH Sensitivity
Requires pH > 7.0 for stability

in aqueous buffers
Stable at neutral pH

Sonication
Recommended for >10 mM

stocks
Usually not required

Troubleshooting Protocol:

Check the Label: Does it say Na+ or Sodium?

The "Crash Out" Effect: If you dilute a DMSO stock of the free acid into a high-salt aqueous

buffer (like Krebs-Henseleit or ACSF) too quickly, it will precipitate.

Solution: Perform a serial dilution in DMSO first, keeping the final DMSO concentration

<0.1% in the bath. Vortex the buffer rapidly while adding the compound.

Section 3: Pharmacological Anomalies (Mechanism
of Action)
"I am seeing inhibition of inflammation, but the kinetics don't match pure CysLT1 antagonism."

The Dual-Mechanism Factor
Unlike selective tools like Montelukast, CGP 35949 is "dirty"—it possesses a secondary

mechanism that often confounds data interpretation.
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Primary Target: Antagonism of the CysLT1 receptor (blocks LTD4).

Secondary Target: Inhibition of Phospholipase A2 (PLA2) activity.

Impact on Results: If you observe effects that persist even when you bypass the CysLT1

receptor (e.g., stimulating with a direct PKC activator), you are likely observing the upstream

inhibition of PLA2, which shuts down the entire arachidonic acid cascade (Prostaglandins +

Leukotrienes).

Diagnostic Experiment: To confirm if your unexpected result is CysLT1-mediated or PLA2-

mediated:

Run a Control with Montelukast: Montelukast is a highly selective CysLT1 antagonist.

Result A: If Montelukast mimics CGP 35949, your effect is CysLT1-dependent.

Result B: If CGP 35949 has a significantly broader or stronger effect than Montelukast, you

are seeing the PLA2 inhibitory component.

Section 4: Visualizing the Pathway & Intervention
Points
The following diagram illustrates where CGP 35949 intervenes compared to other common

agents, highlighting the potential for off-target upstream effects.
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Figure 1: Mechanism of Action. Note the dual intervention points of CGP 35949 at both the

Receptor level (Primary) and PLA2 level (Secondary).

Section 5: Experimental Protocol - Organ Bath
Validation
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Scenario: You are using CGP 35949 to block LTD4-induced contraction in guinea pig ileum or

trachea and seeing inconsistent blockade.

Standardized Validation Protocol
1. Preparation:

Tissue: Guinea pig ileum (distal portion), cleaned and cut into 2-3 cm segments.

Buffer: Tyrode’s solution or Krebs-Henseleit, aerated with 95% O2 / 5% CO2.

Temperature: 37°C.

2. Equilibration:

Apply 1g resting tension.

Equilibrate for 60 mins, washing every 15 mins.

Critical Step: Challenge tissue with Histamine (10 µM) or KCl (60 mM) first to verify viability.

Wash until baseline returns.

3. The Challenge (LTD4 Curve):

Construct a cumulative concentration-response curve for LTD4 (10^-10 M to 10^-6 M).

Note: LTD4 is sticky. Use glass-coated pipettes or low-retention plastics.

4. The Antagonist Incubation (CGP 35949):

Wash tissue thoroughly.

Add CGP 35949 (Target: 1 µM - 10 µM) to the bath.

Incubation Time: You must incubate for at least 20-30 minutes before re-challenging with

LTD4.

Why? Lipophilic antagonists like CGP 35949 require time to equilibrate within the lipid

bilayer to effectively access the receptor binding site or inhibit intracellular PLA2.
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Re-run the LTD4 curve.

5. Analysis:

Expect a rightward shift in the LTD4 dose-response curve (Schild plot analysis).

If the maximum response (Emax) is depressed, this indicates non-competitive antagonism,

likely due to the secondary PLA2 inhibition or allosteric modulation.

Section 6: FAQ - Rapid Fire Troubleshooting
Q: Can I use CGP 35949 in vivo? A: Yes, but formulation is key. For IV administration, use the

sodium salt in saline. For oral (PO) dosing, it has bioavailability, but high doses (mg/kg range)

are often needed to see effects due to protein binding.

Q: My stock solution turned yellow. Is it still good? A: Likely not. Phosphinic acid derivatives

and leukotriene-related compounds can be sensitive to oxidation. If stored in DMSO at -20°C, it

should remain clear. Yellowing suggests degradation. Discard and prepare fresh.

Q: I see a "bell-shaped" dose-response curve. A: This often happens at high concentrations

(>50 µM). At these levels, CGP 35949 may induce non-specific membrane stabilization or

interact with other arachidonic acid enzymes (like 5-LOX), confounding the pure antagonist

effect. Stick to the 0.1 µM – 10 µM window.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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